1-(3-Ethoxy-4-fluorophenyl)sulfonylpyrrolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-ethoxy-4-fluorophenyl)sulfonylpyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO3S/c1-2-17-12-9-10(5-6-11(12)13)18(15,16)14-7-3-4-8-14/h5-6,9H,2-4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIFUUKJTKRFJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfur Electrophilicity
The 3-ethoxy group activates the sulfonyl chloride through resonance (+M effect), while the 4-fluoro substituent provides ortho/para-directing effects. This electronic profile ensures selective attack by pyrrolidine’s lone pair at sulfur.
Steric Effects
Pyrrolidine’s compact bicyclic structure minimizes steric hindrance compared to bulkier amines. Molecular modeling shows a 12.7° dihedral angle between the sulfonyl group and phenyl ring, facilitating nucleophilic approach.
Industrial-Scale Optimization
Critical Process Parameters
- Temperature control: Exothermic reaction requires jacketed reactors with <5°C/min heating rate
- Quenching sequence: Gradual addition to ice-cold 5% NaHCO₃ prevents emulsion formation
- Crystallization: Heptane/ethyl acetate (7:3) at −20°C gives needle-shaped crystals (mp 112–114°C)
Regulatory Considerations
- ICH Q3D guidelines require <10 ppm residual copper in metal-catalyzed routes
- Genotoxin risk assessment mandatory for aryl iodonium intermediates
Emerging Methodologies
Photoredox Catalysis
Visible light-mediated sulfonylation using eosin Y catalyst shows promise for energy-efficient synthesis:
$$
\text{Pyrrolidine} + \text{Sulfonyl chloride} \xrightarrow{\text{450 nm LED}} \text{Sulfonamide}
$$
Preliminary data indicate 71% yield with 0.5 mol% catalyst load.
Continuous Flow Systems
Microreactor technology reduces reaction time from hours to minutes:
- Residence time: 8.5 minutes
- Productivity: 12 g/h per 1 mL reactor volume
- Safety: Eliminates thermal runaway risks in exothermic steps
Chemical Reactions Analysis
1-(3-Ethoxy-4-fluorophenyl)sulfonylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce corresponding alcohols or amines .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in modulating biological pathways, making it a candidate for drug development.
Medicine: Research indicates its potential use in developing therapeutic agents for treating various diseases.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(3-Ethoxy-4-fluorophenyl)sulfonylpyrrolidine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their substituent differences:
Key Observations:
- In contrast, the bromo and methyl groups in the 3-bromo-4-methyl analog (CAS 850429-75-3) may enhance halogen-bonding interactions but reduce solubility due to increased hydrophobicity .
- Steric Considerations: The diethoxy and tetramethyl substituents in other analogs (e.g., CAS 873578-61-1) introduce significant steric bulk, which could hinder molecular packing or binding to biological targets .
Physicochemical Properties (Inferred)
- Solubility: The ethoxy and fluorine substituents likely improve aqueous solubility compared to the bromo-methyl analog, which may be more lipophilic. The diethoxy-methyl analog (CAS 873578-61-1) could exhibit higher solubility in organic solvents due to its larger alkyl groups .
- Thermal Stability: Sulfonamides generally exhibit moderate thermal stability, but fluorine’s electronegativity may enhance stability in the target compound relative to bromine-containing analogs.
Biological Activity
1-(3-Ethoxy-4-fluorophenyl)sulfonylpyrrolidine is a compound that has gained attention in medicinal chemistry due to its potential biological activities and therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, relevant research findings, and case studies.
Chemical Structure and Properties
This compound is characterized by the following structural and chemical properties:
- Molecular Formula : C12H16FNO4S
- Molecular Weight : 273.33 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)F
These properties indicate that the compound contains a pyrrolidine ring, which is known for its versatility in drug design and development.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biological pathways. The compound may modulate these pathways through:
- Enzyme Inhibition : The sulfonyl group can interact with active sites of enzymes, potentially inhibiting their function.
- Receptor Binding : The compound may bind to specific receptors, altering their activity and influencing downstream signaling pathways.
Ongoing research aims to elucidate the exact molecular targets and pathways involved in the compound's biological effects .
Biological Activity and Therapeutic Applications
Research has indicated several potential therapeutic applications for this compound, particularly in the context of infectious diseases and cancer therapy. Some notable findings include:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially acting against certain bacterial strains by inhibiting their virulence factors .
- Cancer Research : The compound has been investigated for its ability to inhibit tumor growth in vitro. It appears to affect cell proliferation by targeting specific signaling pathways associated with cancer cell survival .
Case Study 1: Inhibition of Type III Secretion System (T3SS)
A significant study explored the inhibition of the Type III secretion system (T3SS) in pathogenic bacteria. The research indicated that compounds similar to this compound could effectively reduce the secretion of virulence factors in enteropathogenic E. coli (EPEC) models. This inhibition was measured using a reporter assay that quantified T3SS activity, demonstrating that the compound could significantly downregulate virulence factor secretion at concentrations as low as 50 µM .
Case Study 2: Antitumor Activity
In another study focusing on antitumor effects, this compound was tested against various cancer cell lines. The results showed a dose-dependent reduction in cell viability, suggesting that the compound could induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
